molecular formula C10H16O4 B12559133 Methyl 6-(acryloyloxy)hexanoate CAS No. 150336-25-7

Methyl 6-(acryloyloxy)hexanoate

Cat. No.: B12559133
CAS No.: 150336-25-7
M. Wt: 200.23 g/mol
InChI Key: IPEJOLYCYSTCGZ-UHFFFAOYSA-N
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Description

Methyl 6-(acryloyloxy)hexanoate is a methyl ester derivative featuring a hexanoate backbone substituted with an acryloyloxy group at the 6-position. This compound is characterized by its reactive α,β-unsaturated ester moiety, which enables participation in polymerization reactions, making it valuable in materials science for synthesizing cross-linked polymers or functionalized liquid crystal networks . Its synthesis typically involves esterification or acylation reactions, as exemplified by the use of anhydrous methanol and TosOH in related syntheses . Structural confirmation relies on NMR spectroscopy, particularly HMBC correlations to verify the acryloyloxy group's position .

Properties

CAS No.

150336-25-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 6-prop-2-enoyloxyhexanoate

InChI

InChI=1S/C10H16O4/c1-3-9(11)14-8-6-4-5-7-10(12)13-2/h3H,1,4-8H2,2H3

InChI Key

IPEJOLYCYSTCGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(acryloyloxy)hexanoate can be synthesized through the esterification of 6-hydroxyhexanoic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by reacting methacryloyl chloride with the corresponding alcohols in the presence of a base. This method minimizes side reactions and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acryloyloxy)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-(acryloyloxy)hexanoate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form covalent bonds with other monomers, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

  • Methyl 6-acetoxyhexanoate (CAS 104954-58-7): Replacing the acryloyloxy group with an acetoxy moiety reduces reactivity due to the absence of a conjugated double bond. This derivative is less prone to polymerization but serves as a precursor in enzymatic acylations, though challenges arise in reactions requiring steric accessibility . Molecular Weight: 188.22 g/mol . Key Difference: Lower thermal stability compared to acryloyloxy derivatives.
  • Methyl 6-hydroxyhexanoate: The hydroxy group in place of acryloyloxy simplifies the structure, enhancing hydrophilicity. This compound is often a hydrolysis product or intermediate in ester synthesis .

Compounds with Aromatic Substituents

  • Methyl 6-(2,5-dimethoxyphenyl)hexanoate: Incorporates a dimethoxyphenyl group, introducing aromaticity and electron-donating methoxy substituents. This structural variation shifts applications toward photochemical systems or charge-transfer materials .
  • Methyl 6-(4-((4-ethylphenyl)diazenyl)phenyl)hexanoate (4b): The diazenyl group enables π-conjugation, making this compound suitable for dye synthesis or stimuli-responsive materials. Its azo functionality contrasts with the acryloyloxy group’s polymerization utility .

Derivatives with Additional Functional Groups

  • Tinosporin B (methyl 6-((Z)-3-(4-hydroxy-3-methoxyphenyl)acryloyloxy)-hexanoate): A natural product analog with a cis-configured acryloyloxy group and phenolic substituents. The cis geometry influences its bioactivity and stability, though isomerization complicates structural analysis .
  • (1r,4ʹr)-4-(4ʹ-((6-(Acryloyloxy)hexyl)oxy)phenyl)cyclohexyl 6-(acryloyloxy)hexanoate (19): A bifunctional monomer with dual acryloyloxy groups, enabling higher cross-linking density in polymer networks. Its synthesis yield (41%) highlights challenges in purifying multi-functional esters .

Data Tables

Table 1: Key Properties of Methyl 6-(acryloyloxy)hexanoate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
This compound C₁₀H₁₄O₄ 198.21* Not explicitly listed α,β-unsaturated ester
Methyl 6-acetoxyhexanoate C₉H₁₆O₄ 188.22 104954-58-7 Acetoxy substituent
Tinosporin B C₁₇H₂₀O₇ 336.34 Not provided Z-configured acryloyloxy, phenolic
Methyl 6-hydroxyhexanoate C₇H₁₄O₃ 146.19 4547-43-7 Hydroxy terminus

*Calculated based on structure.

Research Findings

  • Synthetic Challenges: Enzymatic acylation of methyl 6-substituted hexanoates (e.g., 7.18, 7.22) often fails due to steric hindrance or ester cleavage, underscoring the acryloyloxy group’s unique reactivity .
  • Polymerization Utility : The acryloyloxy group’s α,β-unsaturation facilitates UV-curable networks, as demonstrated in liquid crystal polymer synthesis (e.g., compound 19) .
  • Biological Activity: Tinosporin B’s cis-acryloyloxy group may contribute to bioactivity in natural product extracts, though instability limits pharmaceutical use .

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